Amino-PEG5-Boc is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker used to conjugate molecules, providing precise spatial separation while often improving the solubility of the final construct. It features a terminal primary amine for coupling to activated esters or carboxylic acids, and a terminal amine protected by a tert-butyloxycarbonyl (Boc) group. This Boc group is stable during many common coupling reactions but can be selectively removed under mild acidic conditions, making it a standard component in multi-step synthesis pathways for complex molecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Substituting Amino-PEG5-Boc with structurally similar but non-identical alternatives introduces significant performance and reproducibility risks. Using a PEG linker with a different length (e.g., PEG4 or PEG8) is not a minor adjustment; linker length is a critical parameter that dictates the spatial orientation and distance between two conjugated moieties, which can dramatically alter biological activity, such as the formation of a stable ternary complex in PROTACs. An incorrect length can lead to steric hindrance or an unstable complex, nullifying efficacy. Furthermore, opting for a cheaper, polydisperse PEG mixture instead of a monodisperse compound introduces significant molecular weight heterogeneity. This leads to poorly defined final products, complicates analytical characterization, and results in batch-to-batch variability, undermining the reproducibility of sensitive biological assays and therapeutic performance.
The Boc protecting group is a key process differentiator compared to alternatives like Fmoc (Fluorenylmethoxycarbonyl). Boc groups are selectively cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA), whereas Fmoc groups are removed with a base (e.g., piperidine). This orthogonality is critical for researchers using Fmoc-based SPPS. It allows the full peptide to be synthesized using standard Fmoc chemistry, after which the terminal Fmoc group is removed and a Boc-protected linker like Amino-PEG5-Boc can be coupled. The Boc group remains intact during this process, allowing for subsequent, selective deprotection on-resin or in-solution for further modification, a step not possible if an Fmoc-protected linker were used in the same workflow.
| Evidence Dimension | Deprotection Condition |
| Target Compound Data | Boc Group: Cleaved by acid (e.g., TFA) |
| Comparator Or Baseline | Fmoc Group: Cleaved by base (e.g., 20% piperidine in DMF) |
| Quantified Difference | Chemically orthogonal deprotection conditions |
| Conditions | Standard Solid-Phase Peptide Synthesis (SPPS) workflow |
This chemical orthogonality provides essential synthetic flexibility and enables complex, multi-step modifications of peptides and other biomolecules.
In PROTAC design, linker length is a primary determinant of ternary complex stability and subsequent target degradation. The efficacy (DC50) often shows a distinct optimal linker length for a given target and E3 ligase pair. While data is target-specific, cross-study analysis consistently shows that deviations from the optimal PEG length by even one or two ethylene glycol units can drastically reduce degradation potency. For example, a hypothetical BRD4-targeting PROTAC might exhibit a DC50 of 25 nM with a PEG5 linker, whereas versions with shorter (PEG3) or longer (PEG8) linkers could show significantly weaker activity, such as DC50 values of >300 nM and 150 nM, respectively. This demonstrates that PEG5 is not interchangeable with other lengths and must be tested as part of a systematic linker optimization strategy.
| Evidence Dimension | Target Protein Degradation (DC50) |
| Target Compound Data | PEG5 Linker (Hypothetical): 25 nM |
| Comparator Or Baseline | PEG3 Linker (Hypothetical): >300 nM | PEG8 Linker (Hypothetical): 150 nM |
| Quantified Difference | Over 10-fold improvement in potency compared to non-optimal shorter linker. |
| Conditions | Cell-based target protein degradation assay (e.g., Western Blot or In-Cell ELISA) for a specific PROTAC series. |
Selecting the wrong linker length can lead to failure in identifying a potent degrader, making the empirical testing of discrete, specific-length PEGs like PEG5 essential.
A primary procurement driver for PEG linkers is their ability to improve the aqueous solubility and reduce the aggregation of hydrophobic molecules. The five ethylene glycol units in Amino-PEG5-Boc provide a significant hydrophilic character. Conjugating this linker to a poorly soluble peptide or small-molecule drug can increase its solubility by orders of magnitude. For a model hydrophobic compound with a baseline solubility of less than 0.05 mg/mL in phosphate-buffered saline (PBS), conjugation with a PEG5 linker can readily increase this to over 2 mg/mL, facilitating handling, formulation, and use in aqueous biological assays without the need for harsh co-solvents like DMSO.
| Evidence Dimension | Aqueous Solubility (PBS, pH 7.4) |
| Target Compound Data | Hydrophobic Payload + PEG5 Conjugate: >2 mg/mL |
| Comparator Or Baseline | Unconjugated Hydrophobic Payload: <0.05 mg/mL |
| Quantified Difference | >40-fold increase in solubility |
| Conditions | Solubility measurement in phosphate-buffered saline (PBS) at room temperature. |
Improved solubility simplifies experimental workflows, enhances the reliability of biological data, and is a critical first step for developing viable therapeutic formulations.
For research teams developing PROTACs, where linker length is a critical determinant of efficacy. Amino-PEG5-Boc serves as a key component in a library of discrete-length PEG linkers (e.g., PEG3, PEG4, PEG5, PEG6) used to systematically identify the optimal spacer length for maximizing target degradation.
When a hydrophobic peptide or small molecule inhibitor is ineffective in biological assays due to poor solubility. Conjugation with Amino-PEG5-Boc can sufficiently increase aqueous solubility to allow for accurate determination of IC50 values and other biological parameters in standard buffers, avoiding artifacts from organic co-solvents.
For peptide chemists who need to attach a functional handle at the N-terminus of a peptide after its assembly on resin. The Boc-amine orthogonality allows this linker to be coupled to the deprotected N-terminus, with the Boc group then selectively removed for subsequent attachment of a fluorescent dye, affinity tag, or other molecule.